molecular formula C18H18FN3O3 B5876379 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5876379
M. Wt: 343.4 g/mol
InChI Key: WDMDHGKWYRBSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine, also known as FNBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FNBP is a piperazine derivative that has shown promising results in various studies, making it a topic of interest for researchers.

Mechanism of Action

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine exerts its pharmacological effects through the modulation of various biochemical pathways in the body. Studies have shown that 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine also exhibits antibacterial and antifungal properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects on the body. Studies have shown that 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine can modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has also been shown to regulate the levels of various cytokines and chemokines in the body, which play a role in the immune response.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine also exhibits potent pharmacological effects, making it a suitable candidate for various studies.
However, there are also limitations to the use of 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments. Its potential toxicity and side effects need to be carefully evaluated before use. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine. One potential area of research is its use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its efficacy in different types of cancer.
Another potential area of research is its use as an antidepressant and anxiolytic agent. Studies have shown promising results in animal models, but further studies are needed to evaluate its potential applications in humans.
Finally, 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. Further studies are needed to evaluate its efficacy and potential toxicity in this area.

Synthesis Methods

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(2-fluorobenzoyl)piperazine with 4-nitrobenzyl chloride. The resulting product is then purified through recrystallization to obtain pure 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has been studied extensively for its potential applications in the treatment of various diseases. Studies have shown that 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine exhibits antitumor, antibacterial, and antifungal properties. 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine has also shown potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-16(17)18(23)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDHGKWYRBSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.